
alpha-(2-Trifluoromethyl-2-propenoyloxy)-gamma-butyrolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(2-Trifluoromethyl-2-propenoyloxy)-gamma-butyrolactone is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a propenoyloxy moiety, which is further connected to a gamma-butyrolactone ring. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Trifluoromethyl-2-propenoyloxy)-gamma-butyrolactone typically involves the reaction of gamma-butyrolactone with 2-trifluoromethyl-2-propenoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(2-Trifluoromethyl-2-propenoyloxy)-gamma-butyrolactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-(2-Trifluoromethyl-2-propenoyloxy)-gamma-butyrolactone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of alpha-(2-Trifluoromethyl-2-propenoyloxy)-gamma-butyrolactone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate enzyme activity, alter metabolic pathways, and affect cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoyl chloride, 2-(trifluoromethyl)
- 2-Propenoyl fluoride, 3,3-difluoro-2-(trifluoromethyl)
Uniqueness
Alpha-(2-Trifluoromethyl-2-propenoyloxy)-gamma-butyrolactone stands out due to its unique combination of a trifluoromethyl group and a gamma-butyrolactone ring. This structural arrangement imparts distinct chemical and physical properties, making it more versatile and effective in various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
357294-11-2 |
|---|---|
Molekularformel |
C8H7F3O4 |
Molekulargewicht |
224.13 g/mol |
IUPAC-Name |
(2-oxooxolan-3-yl) 2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C8H7F3O4/c1-4(8(9,10)11)6(12)15-5-2-3-14-7(5)13/h5H,1-3H2 |
InChI-Schlüssel |
VYEPDHHGNAKCIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C(=O)OC1CCOC1=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


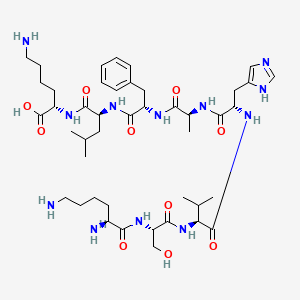
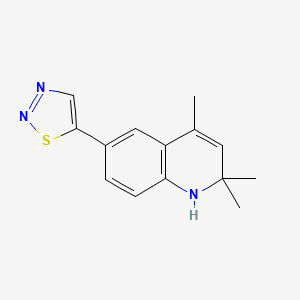
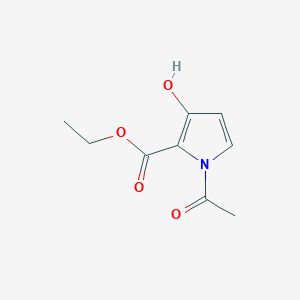
![tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane](/img/structure/B14258894.png)
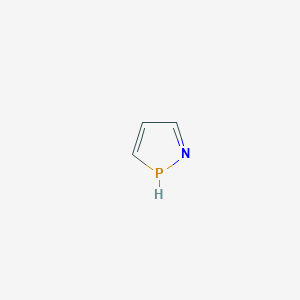
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14258903.png)
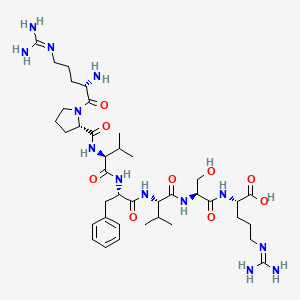
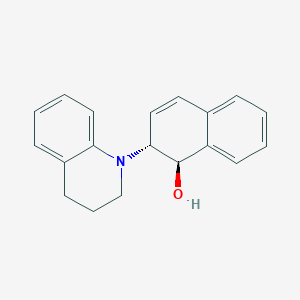

![Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14258928.png)

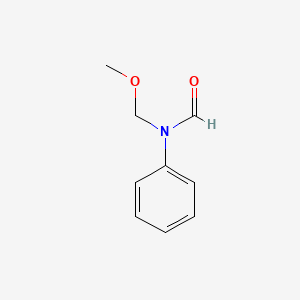

![1-[2,6-Di(propan-2-yl)phenyl]-3,4-diphenyl-1H-pyrrole-2,5-dione](/img/structure/B14258959.png)
